molecular formula C17H18ClNO3 B14872436 5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide

5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide

Cat. No.: B14872436
M. Wt: 319.8 g/mol
InChI Key: SLUGYFYQWOCABY-UHFFFAOYSA-N
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Description

5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide is a chemical compound with a complex structure that includes a chloro group, a hydroxy group, a phenylpropyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-hydroxy-3-phenylpropylamine: This intermediate can be synthesized through the reduction of 3-hydroxy-3-phenylpropionitrile using a reducing agent such as lithium aluminum hydride.

    Formation of 5-chloro-2-methoxybenzoic acid: This can be achieved by chlorination of 2-methoxybenzoic acid using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-hydroxy-3-phenylpropylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide: Lacks the chloro group.

    5-chloro-2-methoxybenzamide: Lacks the hydroxy-phenylpropyl group.

    3-hydroxy-3-phenylpropylamine: Lacks the benzamide structure.

Uniqueness

5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide is unique due to the presence of both the chloro group and the hydroxy-phenylpropyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzamide

InChI

InChI=1S/C17H18ClNO3/c1-22-16-8-7-13(18)11-14(16)17(21)19-10-9-15(20)12-5-3-2-4-6-12/h2-8,11,15,20H,9-10H2,1H3,(H,19,21)

InChI Key

SLUGYFYQWOCABY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC=CC=C2)O

Origin of Product

United States

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